H-Arg-AMC hydrochloride salt
Description
Significance of Proteolytic Enzymes in Biological Systems and Disease Mechanisms
Proteolytic enzymes, also known as proteases and peptidases, are fundamental to a vast array of biological processes. nih.gov These enzymes catalyze the hydrolysis of peptide bonds in proteins and peptides, a process essential for protein activation, cell regulation, signaling, and the generation of amino acids for protein synthesis or other metabolic pathways. nih.govthermofisher.com Their functions are critical in maintaining cellular health and normal physiological processes, including cell division, protein recycling, and blood clotting. infinitabiotech.com
The importance of proteolytic enzymes is further underscored by their involvement in various disease mechanisms. nih.gov Dysregulation of protease activity is linked to a multitude of pathological conditions, including cancer, neurodegenerative disorders, inflammatory diseases, and cardiovascular diseases. nih.govinfinitabiotech.com For instance, certain proteases are associated with the invasive and metastatic phenotypes of cancer cells. chemsrc.com In the context of infectious diseases, many microorganisms rely on proteases for replication or employ them as virulence factors, making these enzymes attractive targets for therapeutic interventions. nih.gov The diverse roles of proteases in both health and disease make them a major focus for the pharmaceutical industry as potential drug targets and as diagnostic or prognostic biomarkers. nih.gov
Role of Fluorogenic Substrates in Enzyme Activity Investigations and Mechanistic Elucidation
Fluorogenic substrates are indispensable tools for investigating enzyme activity and elucidating enzymatic mechanisms. nih.gov These molecules are designed to be non-fluorescent or to emit light at a shorter wavelength until they are cleaved by a specific enzyme. thermofisher.com Upon enzymatic action, a highly fluorescent compound is released, leading to a measurable increase in fluorescence. rndsystems.comrndsystems.com This change in fluorescence provides a direct and sensitive measure of enzyme activity. nih.gov
The use of fluorogenic substrates, such as those based on 7-amino-4-methylcoumarin (B1665955) (AMC), allows for real-time monitoring of enzyme kinetics. thermofisher.comnetascientific.com The rate of the enzymatic reaction can be determined by measuring the change in fluorescence over time. This approach is highly sensitive, enabling the detection of very low levels of enzyme activity, sometimes as low as the femtomolar range. nih.govacs.org The specificity of a fluorogenic substrate for a particular enzyme is determined by the peptide sequence attached to the fluorophore. thermofisher.com By designing substrates with specific peptide sequences, researchers can selectively assay the activity of individual proteases within complex biological samples. thermofisher.comacs.org This ability to measure specific enzyme activity is crucial for understanding the role of individual proteases in biological processes and for screening potential enzyme inhibitors in drug discovery programs. chemimpex.com
Overview of H-Arg-AMC Hydrochloride Salt as a Specialized Research Tool
This compound is a specific type of fluorogenic substrate used in the study of certain proteolytic enzymes. netascientific.combachem.com It consists of an arginine (Arg) amino acid linked to 7-amino-4-methylcoumarin (AMC). bachem.com This particular substrate is designed to be cleaved by aminopeptidases, which are exopeptidases that hydrolyze amino acid residues from the N-terminus of peptides. thermofisher.com Specifically, H-Arg-AMC is a known substrate for aminopeptidase (B13392206) B (also known as arginine aminopeptidase) and cathepsin H. bachem.com
When H-Arg-AMC is cleaved by one of these enzymes, the highly fluorescent AMC molecule is released, resulting in a detectable fluorescent signal. This property makes H-Arg-AMC a valuable tool for the convenient and sensitive assay of these specific enzymes' activities. bachem.com Its use in research allows for the characterization of enzyme kinetics, the screening of potential inhibitors, and the investigation of the roles of aminopeptidase B and cathepsin H in various physiological and pathological processes.
Interactive Data Table: Properties of this compound
| Property | Value |
| Full Name | H-Arginine-7-amido-4-methylcoumarin hydrochloride salt |
| Molecular Formula | C16H22N6O3 · HCl |
| Enzyme Specificity | Aminopeptidase B, Cathepsin H bachem.com |
| Detection Method | Fluorescence |
Structure
2D Structure
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMUQNBZRXRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Mechanisms and Principles of H Arg Amc Hydrochloride Salt Utilization
Enzymatic Hydrolysis and Fluorophore Release Mechanism
H-Arg-AMC hydrochloride salt is a fluorogenic substrate designed for the sensitive detection of certain protease activities. The core principle of its use lies in the enzymatic cleavage of a peptide bond, which liberates a highly fluorescent molecule. This process allows for the quantification of enzyme activity by measuring the increase in fluorescence over time.
Specificity of Peptide Bond Cleavage at the Arginine Residue
The design of H-Arg-AMC as a substrate leverages the specific nature of many proteolytic enzymes. A significant number of proteases, such as trypsin and clostripain, exhibit a strong preference for cleaving peptide bonds at the carboxyl side of specific amino acid residues. khanacademy.orgyoutube.com In the case of H-Arg-AMC, the target for enzymatic action is the peptide bond immediately following the arginine (Arg) residue.
Enzymes like trypsin preferentially hydrolyze peptide bonds C-terminal to basic amino acids, namely arginine and lysine (B10760008). khanacademy.orgunc.edu Clostripain also shows a strong preference for cleaving at the carboxyl group of arginine residues. expasy.org This specificity is dictated by the three-dimensional structure of the enzyme's active site, which contains a binding pocket that accommodates the side chain of the arginine residue. The interaction between the enzyme and the arginine residue of the substrate positions the adjacent peptide bond for catalytic hydrolysis. This targeted cleavage is a form of proteolysis, a more specific process than non-specific peptide bond cleavage induced by methods like acid hydrolysis. youtube.com
Generation of 7-Amino-4-Methylcoumarin (B1665955) (AMC) as a Fluorescent Reporter
The utility of H-Arg-AMC as a fluorogenic substrate is due to the attachment of the 7-amino-4-methylcoumarin (AMC) group to the C-terminus of the arginine residue via an amide bond. iris-biotech.decaymanchem.com When in this conjugated, or "quenched," state, the AMC molecule exhibits very weak fluorescence. iris-biotech.debertin-bioreagent.com
Upon enzymatic hydrolysis of the peptide bond between arginine and AMC, the free form of 7-amino-4-methylcoumarin is released. caymanchem.combertin-bioreagent.com This liberation of the AMC amine results in a significant increase in its fluorescence quantum yield. iris-biotech.de The free AMC molecule is a fluorophore, a compound that absorbs light at a specific wavelength and emits it at a longer wavelength. aatbio.comfluorofinder.com This dramatic increase in fluorescence upon cleavage serves as a direct and sensitive reporter of enzymatic activity. iris-biotech.decaymanchem.com
Principles of Fluorometric Detection in Enzymatic Assays
The release of AMC from the substrate provides a measurable signal that can be used to quantify the rate of the enzymatic reaction. This is achieved through fluorometric detection, which relies on the specific spectroscopic properties of the liberated AMC.
Spectroscopic Characteristics of Released AMC for Quantitative Measurement
Free 7-amino-4-methylcoumarin has well-defined excitation and emission spectra. The excitation maximum for AMC is typically in the range of 341-365 nm, while its emission maximum is in the blue region of the visible spectrum, around 440-460 nm. caymanchem.combertin-bioreagent.comaatbio.comfluorofinder.comsigmaaldrich.commedchemexpress.comaatbio.com This large Stokes shift, the difference between the excitation and emission wavelengths, is advantageous for fluorometric assays as it minimizes interference from scattered excitation light. iris-biotech.de
The intensity of the emitted fluorescence is directly proportional to the concentration of the released AMC, and therefore, to the amount of substrate that has been hydrolyzed. By measuring the fluorescence intensity at the emission maximum (around 440-460 nm) while exciting at the appropriate wavelength (around 341-365 nm), a quantitative measurement of the enzyme's activity can be obtained. caymanchem.combertin-bioreagent.com
| Parameter | Wavelength (nm) | Source |
|---|---|---|
| Excitation Maximum | 341 - 365 | caymanchem.combertin-bioreagent.comaatbio.comfluorofinder.comsigmaaldrich.comaatbio.com |
| Emission Maximum | 440 - 460 | caymanchem.comaatbio.comfluorofinder.comsigmaaldrich.commedchemexpress.com |
Real-time Monitoring Capabilities for Enzymatic Reaction Progress
A key advantage of using fluorogenic substrates like H-Arg-AMC is the ability to monitor the enzymatic reaction in real-time. escholarship.orgnih.govnih.govresearchgate.net As the enzyme cleaves the substrate and releases AMC, the fluorescence of the solution increases continuously. This increase can be monitored over time using a fluorometer.
By recording the fluorescence intensity at regular intervals from the start of the reaction, a progress curve can be generated. This curve plots fluorescence (which is proportional to product concentration) against time. The initial rate of the reaction, which is often the most informative parameter for enzyme kinetics, can be determined from the initial linear portion of this curve. This real-time monitoring allows for detailed kinetic analysis of the enzyme, including the determination of parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov
Methodological Frameworks for H Arg Amc Hydrochloride Salt in Enzyme Assays
Standard Fluorimetric Assay Protocols
The development of a robust and reproducible fluorimetric assay using H-Arg-AMC requires careful optimization of several key parameters. These include the composition of the reaction buffer, the concentrations of both the substrate and the enzyme, all of which are crucial for obtaining accurate and meaningful kinetic data.
The reaction buffer is a critical component of any enzyme assay, as it influences the enzyme's stability, structure, and catalytic activity. The optimal buffer composition for an assay using H-Arg-AMC depends heavily on the specific enzyme being studied.
pH: Enzymes exhibit maximal activity within a narrow pH range. Therefore, the pH of the assay buffer must be optimized to match the enzyme's optimal pH. For serine proteases like trypsin, a slightly alkaline pH, typically around 7.4 to 8.5, is often used. nih.govsinica.edu.tw For other enzymes, such as certain cysteine proteases, a more acidic pH may be required. nih.gov It is essential to screen a range of pH values during assay development to determine the optimal condition for the enzyme of interest.
Ionic Strength: The salt concentration of the buffer can affect enzyme activity by influencing protein solubility and conformation. Sodium chloride (NaCl) is commonly included in assay buffers at concentrations ranging from 100 mM to 200 mM to maintain an appropriate ionic strength. nih.govsinica.edu.tw
Reducing Agents: For cysteine proteases, which have a critical cysteine residue in their active site, the inclusion of a reducing agent is often necessary to maintain the catalytic cysteine in its reduced, active state. Dithiothreitol (DTT) is a commonly used reducing agent, typically at concentrations between 1 mM and 10 mM. nih.govubiqbio.com
Additives: Other additives may be included to enhance enzyme stability or activity. For instance, calcium chloride (CaCl₂) is sometimes added to trypsin assays as it can stabilize the enzyme. jascoinc.comjascoinc.comnih.gov Detergents like Tween-20 or Brij-35 may also be included at low concentrations (e.g., 0.01%) to prevent aggregation of the enzyme or substrate. nih.gov
Below is a table summarizing typical components and their concentration ranges for reaction buffers in H-Arg-AMC based protease assays.
| Component | Typical Concentration Range | Purpose | Enzyme Class Example |
| Buffer | 25-100 mM | Maintain optimal pH | Tris-HCl, HEPES, Sodium Acetate |
| pH | 5.5 - 9.0 | Ensure maximal enzyme activity | Cysteine Proteases (acidic), Serine Proteases (neutral to alkaline) |
| Salt (e.g., NaCl) | 50-200 mM | Maintain ionic strength | Trypsin, Cathepsins |
| Reducing Agent (e.g., DTT) | 1-10 mM | Maintain active site cysteine | Cysteine Proteases (e.g., Papain, Cruzain) |
| Divalent Cations (e.g., CaCl₂) | 1-10 mM | Enzyme stabilization/activation | Trypsin |
| Detergent (e.g., Tween-20) | 0.01% - 0.1% | Prevent aggregation | General Protease Assays |
To accurately determine the kinetic parameters of an enzyme, it is essential to measure the reaction rate at various concentrations of the H-Arg-AMC substrate. ucl.ac.uk This process allows for the characterization of the enzyme's affinity for the substrate (Km) and its maximum reaction velocity (Vmax).
The range of substrate concentrations tested should ideally span from well below the expected Km to significantly above it. A common practice is to use substrate concentrations ranging from 0.2 to 5 times the estimated Km. nih.gov If the Km is unknown, a wide range of concentrations should be initially screened to obtain a preliminary estimate. nih.gov For many proteases, the concentration of H-Arg-AMC used in kinetic studies can range from micromolar to millimolar levels. nih.gov It is important to ensure that the substrate is completely dissolved in the assay buffer, and often a small amount of an organic solvent like DMSO is used to prepare a concentrated stock solution of the substrate. nih.gov
The following table provides an example of a substrate concentration series that could be used for kinetic analysis.
| Substrate Stock (in DMSO) | Final Substrate Concentration (µM) in Assay |
| 10 mM | 100 |
| 10 mM | 50 |
| 10 mM | 25 |
| 10 mM | 12.5 |
| 10 mM | 6.25 |
| 10 mM | 3.125 |
| 10 mM | 1.56 |
| 10 mM | 0.78 |
The concentration of the enzyme used in the assay is a critical factor that directly influences the observed reaction rate and the quality of the data. The enzyme concentration should be carefully titrated to achieve an optimal signal-to-noise ratio and to ensure that the reaction rate remains linear over the desired measurement period. researchgate.net
If the enzyme concentration is too high, the substrate will be rapidly depleted, leading to a non-linear reaction progress curve and making it difficult to determine the initial rate accurately. nih.gov Conversely, if the enzyme concentration is too low, the fluorescent signal may be weak, resulting in a poor signal-to-noise ratio and decreased sensitivity of the assay. researchgate.netnih.gov
The optimal enzyme concentration is one that results in a steady, linear increase in fluorescence over a reasonable time frame, during which only a small fraction (typically less than 10%) of the substrate is consumed. nih.gov The appropriate enzyme concentration can vary widely depending on the specific activity of the enzyme and can range from picomolar to nanomolar concentrations. nih.gov
Data Acquisition and Analysis Techniques
Once the assay conditions are optimized, the next step is the acquisition and analysis of the kinetic data. This involves accurately measuring the initial reaction rates and then using appropriate mathematical models to determine the key kinetic parameters.
The initial rate (or initial velocity, V₀) of the enzymatic reaction is the rate of product formation at the very beginning of the reaction, before significant substrate depletion or product inhibition occurs. nih.gov In a fluorimetric assay using H-Arg-AMC, the initial rate is determined by monitoring the increase in fluorescence over time.
The reaction is initiated by adding the enzyme to the pre-incubated mixture of substrate and buffer. The fluorescence is then measured at regular intervals. The resulting data, a plot of fluorescence intensity versus time, is known as a progress curve. The initial rate is the slope of the linear portion of this curve, which typically occurs at the beginning of the reaction. nih.govresearchgate.net It is crucial to ensure that the reaction is monitored for a sufficient duration to accurately determine this linear phase.
The relationship between the initial reaction rate (V₀) and the substrate concentration ([S]) for many enzymes can be described by the Michaelis-Menten equation. libretexts.orgwashington.eduteachmephysiology.com To determine the Michaelis-Menten parameters, Km and Vmax, initial rates are measured at a series of different H-Arg-AMC concentrations.
The resulting data (V₀ versus [S]) are then fitted to the Michaelis-Menten equation using non-linear regression analysis. nih.govnih.govyoutube.com This method is statistically more robust and provides more accurate estimates of Km and Vmax compared to linearized plotting methods such as the Lineweaver-Burk plot, which can distort experimental error. ucl.ac.uknih.gov
The Michaelis-Menten equation is as follows:
V₀ = (Vmax * [S]) / (Km + [S])
Where:
V₀ is the initial reaction velocity.
Vmax is the maximum reaction velocity.
[S] is the substrate concentration.
Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. libretexts.orgwashington.eduteachmephysiology.com
Once Vmax is determined, the catalytic constant, kcat (also known as the turnover number), can be calculated if the total enzyme concentration ([E]t) is known, using the equation:
kcat = Vmax / [E]t
The kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table shows a hypothetical dataset and the resulting Michaelis-Menten parameters obtained from non-linear regression analysis.
| [H-Arg-AMC] (µM) | Initial Rate (RFU/min) |
| 5 | 110 |
| 10 | 195 |
| 20 | 310 |
| 40 | 450 |
| 80 | 590 |
| 160 | 680 |
| 320 | 740 |
Calculated Kinetic Parameters:
Vmax: 805 RFU/min
Km: 25 µM
High-Throughput Screening (HTS) Applications in Enzyme Research
The fluorogenic substrate H-Arg-AMC hydrochloride salt is a valuable tool in high-throughput screening (HTS) for the discovery and characterization of protease inhibitors. Its application in HTS is centered on the principle that cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by a protease liberates the highly fluorescent AMC molecule. This fluorescence can be readily quantified, providing a direct measure of enzyme activity. The use of such fluorogenic peptide substrates is a well-established method for determining protease specificity. nih.gov
Microplate-Based Assay Formats and Compatibility
Enzyme assays utilizing this compound are highly compatible with microplate-based formats, which are the cornerstone of HTS. These assays are typically conducted in 96-, 384-, or even 1536-well microplates, allowing for the simultaneous analysis of thousands of compounds. The choice of microplate format often depends on the required throughput and the available instrumentation.
The assay principle involves the incubation of the target protease with this compound in a suitable buffer system within the microplate wells. In the presence of an active enzyme, the substrate is hydrolyzed, leading to an increase in fluorescence over time. This change in fluorescence is monitored using a microplate reader equipped with appropriate excitation and emission filters for AMC (typically around 340-360 nm for excitation and 440-460 nm for emission).
For inhibitor screening, compounds from a chemical library are pre-incubated with the enzyme before the addition of the H-Arg-AMC substrate. A reduction in the rate of fluorescence increase compared to a control (enzyme and substrate without inhibitor) indicates potential inhibitory activity. The compatibility of these assays with miniaturization in higher-density microplates reduces reagent consumption and cost, which is a critical factor in large-scale screening campaigns.
Illustrative Example of Microplate Assay Parameters for a Trypsin-like Protease using an Arginine-AMC Substrate:
| Parameter | 96-Well Format | 384-Well Format | 1536-Well Format |
| Total Reaction Volume | 100 - 200 µL | 20 - 50 µL | 5 - 10 µL |
| Enzyme Concentration | 1 - 10 nM | 1 - 10 nM | 5 - 20 nM |
| Substrate Concentration | 10 - 50 µM | 10 - 50 µM | 20 - 100 µM |
| Incubation Time | 30 - 60 min | 30 - 60 min | 60 - 120 min |
| Detection Method | Fluorescence Intensity | Fluorescence Intensity | Fluorescence Intensity |
This table presents typical values for assays with arginine-AMC substrates and may need optimization for a specific enzyme and this compound.
Automation in Large-Scale Protease Activity Profiling
The repetitive and high-volume nature of HTS necessitates the use of automation to ensure reproducibility, minimize human error, and increase throughput. Assays with this compound are readily adaptable to fully automated screening platforms. These platforms typically integrate liquid handlers, microplate readers, incubators, and robotic arms to manage the entire workflow.
Automated liquid handling systems are employed for dispensing reagents, including the enzyme, substrate, and library compounds, into the microplates with high precision. For example, in an assay for TMPRSS2 using a similar substrate, an ECHO 655 acoustic dispenser was used for dispensing the substrate and inhibitor, while a BioRAPTR was used for dispensing the enzyme solution in a 1536-well format. acs.org This level of automation is crucial for achieving the consistency required for reliable hit identification from large compound libraries.
The process for large-scale protease activity profiling using this compound on an automated platform would generally follow these steps:
Compound Library Plating : Automated systems transfer compounds from a master library to assay plates.
Enzyme Dispensing : A liquid handler dispenses a precise amount of the target protease into each well of the microplate.
Compound Incubation : The plates are incubated for a defined period to allow for the interaction between the compounds and the enzyme.
Substrate Addition : The this compound substrate is added to initiate the enzymatic reaction.
Kinetic Reading : The microplate is transferred to a plate reader, where the fluorescence is measured at multiple time points.
Data Analysis : Automated software analyzes the kinetic data to determine the rate of reaction for each well and identify potential inhibitors.
The integration of these automated components allows for a "walk-away" operation, where a large number of plates can be processed without manual intervention, significantly accelerating the drug discovery process.
Example of an Automated HTS Workflow for Protease Inhibitor Screening:
| Step | Action | Automation Equipment |
| 1. Compound Plating | Dispensing of library compounds into 384-well plates. | Acoustic liquid handler (e.g., ECHO) or pintool transfer. |
| 2. Enzyme Addition | Addition of protease solution to all wells. | Multichannel liquid handler (e.g., BioRAPTR, Multidrop). |
| 3. Incubation | Incubation of plates at a controlled temperature. | Automated incubator with robotic plate handling. |
| 4. Substrate Addition | Dispensing of this compound to initiate the reaction. | Multichannel liquid handler. |
| 5. Detection | Kinetic reading of fluorescence intensity. | Integrated microplate reader (e.g., PHERAstar). |
| 6. Data Processing | Calculation of inhibition and hit identification. | HTS data analysis software. |
This table provides an example of a typical automated workflow. Specific instrumentation may vary between laboratories.
Specificity and Characterization of Enzyme Interactions with H Arg Amc Hydrochloride Salt
Characterization of Cathepsin H Activity
H-Arg-AMC serves as an excellent and sensitive fluorogenic substrate for the quantitative determination of Cathepsin H activity. iris-biotech.deavantorsciences.com Cathepsin H (EC 3.4.22.16), a lysosomal cysteine protease, is unique within the papain family as it is the only member known to exhibit mono-aminopeptidase activity. Its enzymatic action on H-Arg-AMC releases the fluorophore AMC, providing a direct measure of its activity.
In assays using recombinant human Cathepsin H, the specific activity has been measured to be greater than 750 pmol/min/µg when using Arg-AMC as the substrate. This highlights the substrate's effectiveness in characterizing the enzymatic function of this particular cathepsin. While other cathepsins, such as B, L, and K, are typically assayed with different peptide-AMC substrates (e.g., Z-Arg-Arg-AMC for Cathepsin B or Z-Phe-Arg-AMC for Cathepsin L), H-Arg-AMC is specifically suited for measuring the distinct aminopeptidase (B13392206) activity of Cathepsin H. nih.gov
Assessment of Aminopeptidase B Activity
H-Arg-AMC is a well-established substrate for the assessment of Aminopeptidase B (EC 3.4.11.6) activity. iris-biotech.de This zinc-dependent exopeptidase specifically catalyzes the removal of N-terminal arginine and lysine (B10760008) residues from peptides. nih.gov The enzyme's preference for basic amino acids makes H-Arg-AMC an ideal tool for its characterization.
Research on an arginine aminopeptidase purified from Lactobacillus sakei demonstrated the substrate's utility in determining key kinetic parameters. nih.gov The study revealed that the enzyme has a higher affinity and maximal catalytic activity for Arg-AMC compared to Lys-AMC, further cementing the role of H-Arg-AMC as a preferred substrate for this class of enzymes. nih.gov Aminopeptidase B is widely distributed in various tissues, with particularly high expression found in the mouse brain, followed by the liver and plasma. nih.govfrontiersin.org
Table 1: Kinetic Parameters of Lactobacillus sakei Arginine Aminopeptidase nih.gov
| Substrate | Km (μM) | Vmax (μmol·h-1·mg-1) |
| Arg-AMC | 15.9 | 211.4 |
| Lys-AMC | 26.0 | 11.1 |
Evaluation with Other Aminopeptidases (e.g., Aminopeptidase in common, PepN, PepC)
Beyond Cathepsin H and Aminopeptidase B, H-Arg-AMC is also a useful substrate for a broader range of aminopeptidases, including aminopeptidase N (PepN) and aminopeptidase C (PepC). iris-biotech.de Aminopeptidases are a class of enzymes that cleave amino acids from the N-terminus of proteins or peptides, and many are characterized using synthetic substrates with fluorogenic or chromogenic leaving groups like AMC or p-nitroanilide (pNA). peptanova.descbt.com
The specificity of these enzymes can vary significantly. For instance, the major aminopeptidase found in human skeletal muscle displays the highest activity with H-Ala-AMC, indicating a preference for alanine (B10760859) at the N-terminus. bachem.com This contrasts with enzymes like Aminopeptidase B, which have a strong preference for basic residues like arginine. nih.govnih.gov Therefore, while H-Arg-AMC is a valuable tool, its application must be considered in the context of the specific aminopeptidase's substrate preference.
Studies with Trypsin and Trypsin-like Serine Proteases
H-Arg-AMC is an effective substrate for trypsin and trypsin-like serine proteases. iris-biotech.de These enzymes play a crucial role in processes like digestion and are defined by their specificity for cleaving peptide bonds on the C-terminal side of basic amino acid residues, primarily arginine and lysine. acs.org The hydrolysis of H-Arg-AMC by trypsin provides a direct and sensitive measure of its proteolytic activity.
The utility of arginine-containing fluorogenic substrates extends to the study of other trypsin-like enzymes, such as the 20S proteasome. Specific substrates like Ac-Arg-Leu-Arg-AMC and Z-Ala-Arg-Arg-AMC are designed to measure the trypsin-like peptidase activity of this complex cellular machinery. hellobio.commedchemexpress.com Kinetic studies using various arginine- and lysine-based substrates have been fundamental in elucidating the mechanisms of trypsin catalysis and the structural basis of its specificity. acs.orgresearchgate.net
Table 2: Examples of Arginine-Containing Fluorogenic Substrates for Trypsin-like Enzymes
| Substrate | Target Enzyme/Activity | Reference |
| H-Arg-AMC | Trypsin, Aminopeptidase B | iris-biotech.de |
| Z-Gly-Gly-Arg-AMC | Trypsin | |
| Ac-Arg-Leu-Arg-AMC | 20S Proteasome (Trypsin-like activity) | hellobio.com |
| Z-Ala-Arg-Arg-AMC | 20S Proteasome (Trypsin-like activity) | medchemexpress.com |
Interactions with Thrombin and Plasmin
Fluorogenic substrates containing arginine are also instrumental in studying serine proteases involved in the blood coagulation cascade, such as thrombin and plasmin. glpbio.comnih.gov While H-Arg-AMC itself can be cleaved by these enzymes, more complex peptide substrates are often used to achieve greater specificity and to probe the enzymes' extended substrate binding sites. For example, Z-Gly-Pro-Arg-AMC is a commonly used substrate for monitoring thrombin activity. researchgate.netmedchemexpress.com
Both thrombin and plasmin prefer basic residues at the P1 position (the amino acid N-terminal to the scissile bond). nih.gov However, their specificities differ. Thrombin's active site shows a strong preference for an arginine side chain at P1. nih.gov In contrast, studies using substrate libraries have shown that plasmin has a modest preference for lysine over arginine at the P1 position. nih.gov These differences in extended substrate specificity are critical for their distinct biological roles and for the design of specific inhibitors.
Comparative Analysis of Substrate Specificity Profiles
The utility of H-Arg-AMC and related compounds lies in their ability to help distinguish between different classes of proteases based on their substrate specificity. The site of cleavage relative to the arginine residue is a primary differentiating factor.
Aminopeptidases (e.g., Cathepsin H, Aminopeptidase B): These enzymes cleave the N-terminal arginine from the AMC group, acting as exopeptidases. Cathepsin H is a cysteine protease, while Aminopeptidase B is a metalloprotease, but both exhibit this N-terminal cleavage pattern with H-Arg-AMC. nih.gov
Endopeptidases (e.g., Trypsin, Thrombin, Plasmin): These serine proteases recognize the arginine residue and cleave the peptide bond on its C-terminal side. acs.orgnih.gov For these enzymes, H-Arg-AMC acts as a minimal substrate, where the Arg-AMC bond mimics a peptide bond. The specificity of these enzymes is further dictated by interactions with residues at positions other than P1. For instance, the specificity pocket of trypsin contains a negatively charged aspartate residue at its base, which forms a salt bridge with the positively charged side chain of arginine or lysine, anchoring the substrate for catalysis. youtube.com
Cysteine Proteases (e.g., Cathepsin B, Cathepsin L): While Cathepsin H is an aminopeptidase, other cysteine cathepsins like B and L function as endopeptidases. nih.govhzdr.de They often require more extended peptide substrates for optimal activity, such as Z-Arg-Arg-AMC for Cathepsin B and Z-Phe-Arg-AMC for Cathepsin L, indicating that residues in the P2 and P3 positions are critical for substrate recognition. nih.gov
The use of combinatorial fluorogenic substrate libraries allows for the rapid and detailed profiling of these specificities, creating a "pharmacophoric portrayal" that aids in the design of selective substrates and potent inhibitors for different protease classes. nih.gov
Comparison with Di- and Tripeptide AMC Substrates (e.g., H-Arg-Arg-AMC, Z-Gly-Gly-Arg-AMC, Z-Phe-Arg-AMC, H-Gly-Arg-AMC)
The interaction of enzymes with the single amino acid substrate H-Arg-AMC hydrochloride salt is often contrasted with its di- and tripeptide counterparts. The length and composition of the peptide chain attached to the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore can significantly influence substrate specificity, binding affinity, and the rate of hydrolysis by various proteases. This comparison is crucial for designing specific assays and understanding the requirements of enzyme active sites.
Generally, extending the peptide chain from a single amino acid to a di- or tripeptide enhances the specificity of the substrate for certain proteases. Many proteases, particularly those involved in complex physiological cascades like blood coagulation or intracellular protein degradation, have extended substrate binding sites that recognize specific amino acid sequences beyond the cleavage site (the P1 residue, which is Arginine in this case).
Enhanced Specificity and Efficiency with Longer Peptides:
Research indicates that for many serine proteases, such as trypsin and thrombin, tripeptide substrates are often preferred over single amino acid or dipeptide substrates. The additional amino acids at the P2 and P3 positions (and beyond) can form crucial interactions with the enzyme's S2 and S3 subsites, leading to a more stable enzyme-substrate complex and a higher catalytic efficiency (kcat/Km). For instance, trypsin shows a preference for tripeptide substrates like Tos-Gly-Pro-Arg-AMC over simpler ones.
Similarly, for cysteine proteases like cathepsins, the peptide length and composition are critical for selectivity. The use of a dibasic substrate such as Z-Arg-Arg-AMC is often preferred for measuring cathepsin B activity over a monobasic substrate like Z-Phe-Arg-AMC. This is because other cathepsins, such as cathepsin L, can efficiently hydrolyze Z-Phe-Arg-AMC, leading to a lack of specificity in complex biological samples.
Detailed Research Findings:
The choice of substrate can dramatically alter the observed enzymatic activity and specificity. The following sections and data tables summarize findings from various studies comparing these substrates.
Cathepsin B:
Cathepsin B, a lysosomal cysteine protease, demonstrates a clear preference for di- and tripeptide substrates over single amino acid derivatives. A study comparing different substrates for cathepsin B revealed significant differences in their kinetic parameters. Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are commonly used, but their specificity can be limited. A more specific tripeptide substrate, Z-Nle-Lys-Arg-AMC, was shown to have high catalytic efficiency for cathepsin B while being poorly cleaved by other cathepsins like L, K, S, V, and X. In contrast, Z-Arg-Arg-AMC was also cleaved by cathepsins L and V, and Z-Phe-Arg-AMC was cleaved with greater activity by cathepsin L than by cathepsin B.
| Substrate | pH | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|
| Z-Phe-Arg-AMC | 4.6 | ~2,500,000 |
| 7.2 | ~1,500,000 | |
| Z-Arg-Arg-AMC | 4.6 | ~250,000 |
| 7.2 | ~500,000 | |
| Z-Nle-Lys-Arg-AMC | 4.6 | ~1,750,000 |
| 7.2 | ~1,750,000 |
Data adapted from a study on cathepsin B substrate specificity.
Trypsin and Trypsin-like Proteases:
Trypsin, a well-characterized serine protease, preferentially cleaves peptide bonds C-terminal to arginine or lysine residues. While it can hydrolyze H-Arg-AMC, its efficiency is significantly enhanced with longer peptide substrates. The presence of specific residues at the P2 and P3 positions can increase the kcat/Km value by several orders of magnitude. For example, a serine protease from the parasitic nematode Anisakis simplex, which exhibits trypsin-like activity, showed a much lower Km (indicating higher affinity) for tripeptide substrates like Z-Gly-Pro-Arg-AMC (Km = 0.019 mM) compared to the dipeptide substrate Z-Phe-Arg-AMC (Km = 13.3 mM). This highlights the importance of interactions at subsites away from the primary cleavage site. It has been noted that for trypsin, single amino acid substrates like Arg-AMC and Lys-AMC can be ineffective, possibly due to the free amino terminus acting as a competitive inhibitor.
Thrombin:
Thrombin, a key enzyme in the coagulation cascade, is another serine protease with high substrate specificity. The tripeptide substrate Z-Gly-Gly-Arg-AMC is a widely used fluorogenic substrate for measuring thrombin activity. The Gly-Gly spacer in this substrate provides optimal positioning for interaction with the thrombin active site, conferring enhanced specificity.
Cathepsin C (Dipeptidyl Peptidase I):
Cathepsin C is an aminopeptidase that sequentially removes dipeptides from the N-terminus of proteins. H-Gly-Arg-AMC is a known fluorogenic substrate for this enzyme. The presence of the N-terminal glycine (B1666218) residue is crucial for recognition and cleavage by this dipeptidyl peptidase. Comparing its hydrolysis with H-Arg-AMC, which would be a substrate for an aminopeptidase cleaving single residues, highlights the distinct substrate requirements of different peptidase classes.
| Enzyme | H-Arg-AMC | Dipeptide AMC Substrates (e.g., H-Gly-Arg-AMC, Z-Phe-Arg-AMC) | Tripeptide AMC Substrates (e.g., Z-Gly-Gly-Arg-AMC) |
|---|---|---|---|
| Trypsin | Low to moderate activity | Moderate to high activity, dependent on P2 residue | Generally high activity and specificity |
| Thrombin | Low activity | Moderate activity, some specificity | High activity and specificity (e.g., Z-GGR-AMC) |
| Cathepsin B | Very low activity | High activity, but can lack specificity (e.g., Z-FR-AMC) | Can provide higher specificity and activity (e.g., Z-RR-AMC) |
| Cathepsin C | Not a primary substrate | Specific substrate (e.g., H-GR-AMC) | Not a primary substrate |
| Kallikrein | Low activity | Good substrate (e.g., Z-FR-AMC) | Good substrate |
This table provides a qualitative summary based on multiple research findings.
Research Applications of H Arg Amc Hydrochloride Salt in Biochemistry and Molecular Biology
Elucidation of Proteolytic Pathways and Mechanisms
H-Arg-AMC and its derivatives are instrumental in dissecting complex proteolytic pathways and understanding the mechanisms of enzyme action. As a substrate for various proteases, it facilitates the measurement of enzyme activity, which is crucial for studying enzyme kinetics and mechanisms. chemimpex.com The release of the fluorogenic AMC group upon cleavage of the anilide bond allows for the straightforward determination of cleavage rates for individual substrates. nih.gov
This methodology is a well-established method for determining protease specificity. nih.gov For instance, L-Arginine-7-amido-4-methylcoumarin hydrochloride is a specific substrate for cathepsin H, but not for cathepsins L and B. medchemexpress.com This specificity enables researchers to differentiate and characterize the activity of individual proteases within a complex biological sample. By using a variety of fluorogenic substrates with different peptide sequences, researchers can create profiles of protease specificity. nih.govresearchgate.net
The kinetic parameters derived from assays using H-Arg-AMC, such as the Michaelis constant (KM) and the catalytic rate constant (kcat), provide valuable insights into the efficiency and substrate preference of an enzyme. wikipedia.orgnih.govyoutube.com These parameters are essential for building models of proteolytic pathways and understanding how these pathways are regulated. The enhanced fluorescence of some coumarin (B35378) derivatives allows for more sensitive detection of proteolytic activity, which is particularly important when working with low enzyme concentrations. nih.gov
Studies on Protein Processing and Degradation Phenomena
The study of protein processing and degradation is fundamental to understanding cellular function, and H-Arg-AMC hydrochloride salt serves as a valuable tool in this area. It can act as a proteolytic inhibitor that binds to the active site of aminopeptidases, preventing their proteolytic activity. biosynth.com This inhibitory effect can lead to observable changes in cellular processes, such as an increase in muscle mass in juvenile subjects due to the prevention of protein degradation. biosynth.com
Furthermore, fluorogenic substrates like H-Arg-AMC are utilized to measure the activity of proteasomes, the cellular machinery responsible for degrading most intracellular proteins. For example, substrates like Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) are used to quantify the trypsin-like activity of the 26S proteasome. medchemexpress.com The cleavage of the substrate releases AMC, and the resulting fluorescence is directly proportional to the proteasome's activity. medchemexpress.com This allows researchers to investigate the role of proteasomes in various cellular processes and disease states.
The table below illustrates the application of various AMC-based fluorogenic substrates in studying the activity of different proteasomes.
| Substrate | Proteasome Target | Activity Measured |
| Ac-WLA-AMC | 20S constitutive proteasome β5 | Chymotrypsin-like |
| Ac-PAL-AMC | 20S proteasome LMP2/β1i | Chymotrypsin-like |
| Z-Leu-Leu-Leu-AMC | 20S proteasome | Chymotrypsin-like |
| Boc-LRR-AMC | 26S or 20S proteasome | Trypsin-like |
| Ac-KQL-AMC | Proteasome | Trypsin-like |
| Ac-RLR-AMC | 26S proteasome | Trypsin-like |
| Z-Ala-Arg-Arg-AMC | Proteasome | Trypsin-like |
This table is based on information from MedChemExpress. medchemexpress.commedchemexpress.com
Investigation of Cellular Functions and Signaling Pathways Involving Proteases
Proteases are integral to a multitude of cellular functions and signaling pathways, and this compound is a key reagent for investigating these roles. chemimpex.comchemimpex.com By providing a means to measure protease activity, this compound helps researchers to understand how proteases regulate cellular processes. chemimpex.com
For example, H-Gly-Arg-AMC hydrochloride salt is used in studies of protein interactions and modifications, which are central to cellular signaling. chemimpex.com The activity of proteases can be a critical component of signaling cascades, and the ability to monitor this activity with fluorogenic substrates provides insights into the dynamics of these pathways.
The use of H-Arg-AMC and similar substrates extends to drug discovery efforts targeting proteases involved in disease. chemimpex.comchemimpex.com By screening for compounds that inhibit the cleavage of the fluorogenic substrate, researchers can identify potential therapeutic agents. chemimpex.com This approach is valuable in targeting proteolytic enzymes associated with diseases like cancer. chemimpex.com
Applications in Academic Enzymology Research and Educational Laboratory Settings
Due to its reliability and ease of use, this compound is a staple in academic enzymology research and is commonly used in educational laboratory settings. chemimpex.com It provides a practical tool for teaching students fundamental concepts of enzyme kinetics and protein chemistry. chemimpex.com
In an educational context, experiments using H-Arg-AMC can demonstrate key principles such as enzyme specificity, the effect of substrate concentration on reaction rate, and the concept of enzyme inhibition. Students can gain hands-on experience with enzyme assays, a fundamental technique in biochemistry and molecular biology. chemimpex.com The visual and quantifiable nature of the fluorescent signal makes it an effective teaching tool.
In academic research, the versatility of H-Arg-AMC and its analogs allows for a wide range of applications, from basic characterization of novel proteases to more complex studies of their roles in cellular pathways. chemimpex.comchemimpex.com Its stability and solubility in aqueous solutions contribute to its utility in various experimental setups, ensuring reproducible and reliable results. chemimpex.com
H Arg Amc Hydrochloride Salt in Advanced Translational Research Contexts
Drug Discovery Research for Protease Modulators
The capacity to accurately measure enzyme activity is fundamental to the discovery of new drugs that modulate protease function. nih.govmedchemexpress.com Proteases are critical drug targets for a variety of diseases, and fluorogenic substrates like H-Arg-AMC are instrumental in the development of novel protease inhibitors. medchemexpress.comabcam.com
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. nih.gov Fluorogenic substrates are exceptionally well-suited for HTS formats due to their high sensitivity and compatibility with automated microplate readers. aatbio.comnih.gov H-Arg-AMC and similar AMC-based peptides are used to establish robust, fluorescence-based enzymatic assays for screening potential inhibitors. aatbio.comnih.gov
In such an assay, the target protease is incubated with the AMC substrate in the presence of test compounds from a library. nih.gov If a compound inhibits the protease, the cleavage of the AMC substrate is reduced or prevented, resulting in a low or absent fluorescence signal. nih.gov Conversely, in the absence of an effective inhibitor, the protease cleaves the substrate, leading to a strong fluorescent signal. biorxiv.org This principle allows for the efficient identification of "hits"—compounds that show inhibitory activity. nih.govnih.gov The robustness of these assays is often evaluated using statistical parameters like the Z'-factor to ensure reliability for large-scale screening. nih.gov
| Target Protease | Disease Context | Substrate Principle | Screening Goal |
|---|---|---|---|
| Trypsin-like Proteases | General Protease Research | Substrates with an Arginine (Arg) residue adjacent to the AMC group are used to assay for trypsin-like activity. echelon-inc.com | Identification of compounds that inhibit proteases involved in various physiological processes. aatbio.comabcam.com |
| MERS-PLpro | Coronavirus Infection | A short peptide linked to AMC (R-L-R-G-G-AMC) was used to generate a robust fluorescence signal for HTS. nih.gov | Screening of over 29,000 small molecules to identify novel structural classes of MERS-PLpro inhibitors. nih.gov |
| TMPRSS2 | COVID-19 (SARS-CoV-2 Entry) | Boc-Gln-Ala-Arg-AMC was identified as the most cleavable substrate among several candidates for developing a biochemical assay. nih.govbiorxiv.org | To identify inhibitors of TMPRSS2 that could validate its role in viral entry and potentially be repurposed for clinical trials. biorxiv.org |
| Cathepsin H | General Protease Research | H-Arg-AMC serves as a sensitive fluorogenic substrate for the quantitative determination of cathepsin H activity. iris-biotech.debachem.com | Screening for specific inhibitors of cathepsin H for research and therapeutic development. iris-biotech.de |
Target identification and validation are the initial, critical steps in drug discovery, confirming that modulating a specific biological entity, such as a protease, will have a therapeutic effect on a disease. nih.govtechnologynetworks.combio-rad.com A key property of a promising drug target is that it has a confirmed role in the pathophysiology of a disease and is easily "assayable" to facilitate HTS. technologynetworks.com
H-Arg-AMC and related substrates are crucial for the "assayable" aspect of target validation. By providing a reliable method to measure the enzymatic activity of a target protease, these substrates allow researchers to:
Confirm the role of the protease in a disease pathway: Researchers can measure the activity of a specific protease in healthy versus diseased biological samples. gbiosciences.com Elevated activity in diseased samples can suggest the protease's involvement in the pathology, marking it as a potential therapeutic target.
Validate the effect of target modulation: Once a potential inhibitor is identified, the AMC-based assay is used to quantify its potency (e.g., by determining the IC50 value). nih.gov This confirms that the compound can effectively inhibit the target enzyme's activity.
Link enzyme activity to cellular or physiological outcomes: The ultimate validation involves demonstrating that inhibiting the target protease with a specific compound leads to a desired change in cell models or animal models of the disease. technologynetworks.com The enzymatic assay remains a core tool throughout this process to ensure that the observed effects are directly linked to the inhibition of the target.
Research on Diagnostic Assay Development
The link between aberrant protease activity and various diseases provides a strong rationale for developing assays to detect and quantify these enzymes for diagnostic and research purposes. Fluorogenic substrates like H-Arg-AMC are central to the creation of sensitive and specific assays for measuring protease levels in complex biological samples. gbiosciences.com
In a research context, it is often necessary to measure the activity of specific proteases in a variety of biological materials to understand their physiological roles. abcam.comgbiosciences.com H-Arg-AMC allows for the direct quantification of target proteases like aminopeptidase (B13392206) B and cathepsins in samples such as cell culture extracts, tissue homogenates, and other biological fluids. iris-biotech.deabcam.com
The process involves incubating the biological sample with the H-Arg-AMC substrate and measuring the rate of fluorescence increase over time. nih.gov This rate is directly proportional to the amount of active protease in the sample. gbiosciences.com To ensure accurate quantification, a standard curve is often created using known concentrations of the free AMC fluorophore, allowing the conversion of relative fluorescence units (RFU) per minute to the concentration of substrate cleaved per minute (e.g., µM/time). nih.gov This method has been used to assess the activity of various proteases in diverse research models.
| Biological Sample | Target Protease | Research Purpose | Substrate Example |
|---|---|---|---|
| Human Serum | Aspartylglucosaminidase (AGA) | Development and validation of a biomarker assay for diagnostic and clinical studies of Aspartylglucosaminuria (AGU). mdpi.com | Asp-AMC mdpi.com |
| Pancreatic Cancer Cell Lysates (MIA PaCa-2) | Trypsin | To monitor the activation of trypsinogen (B12293085) in pancreatic cancer cells following chemical induction. nih.gov | Boc-Gln-Ala-Arg-AMC nih.gov |
| Mosquito Midgut Extracts (Aedes aegypti) | Trypsin-like and Chymotrypsin-like proteases | To detect and quantify digestive proteolytic activity in female mosquitoes pre- and post-blood meal. nih.gov | Z-Arg-Arg-AMC nih.gov |
| Lactobacillus sakei cell extracts | Arginine Aminopeptidase | Purification and characterization of a specific aminopeptidase from a bacterial strain. iris-biotech.de | H-L-Arg-AMC iris-biotech.de |
A biosensor is an analytical device that combines a biological component with a physicochemical detector to measure a biological analyte. For protease monitoring, biosensors aim to provide real-time or continuous measurement of enzymatic activity. researchgate.net H-Arg-AMC and similar fluorogenic peptides can be incorporated into biosensor designs.
One approach involves immobilizing the substrate onto a surface or a nanoparticle. When the target protease is present in the sample, it cleaves the substrate, releasing the fluorophore. This release can be detected by various means:
Fluorescence-Based Sensors: In this design, the cleavage of an AMC-peptide substrate leads to a measurable change in fluorescence, which can be monitored in real-time. nih.gov This principle has been adapted to create genetically encoded protease sensors where a cleavable peptide sequence is inserted into a fluorescent protein, allowing for imaging of protease activity within living cells. nih.gov
Electrochemical Biosensors: These sensors measure changes in electrical properties. A peptide substrate can be linked to an electrode. Proteolytic cleavage alters the charge or mass at the electrode surface, which can be detected chronoamperometrically. researchgate.net While not directly using AMC's fluorescence, the principle of using a specific peptide sequence cleaved by a target protease is the same. Such sensors offer advantages like the ability to analyze turbid or colored samples. researchgate.net
Applications in Biotechnology and Protein Engineering Research
In biotechnology and protein engineering, H-Arg-AMC serves as a vital analytical tool for characterizing enzymes. Researchers may modify a protease through protein engineering to alter its specificity, stability, or catalytic activity. H-Arg-AMC provides a straightforward and sensitive method to assay the engineered enzyme and compare its activity to the wild-type version. For instance, it can be used to determine key kinetic parameters like Kcat and Km, which describe the catalytic efficiency of an enzyme. glpbio.com The ability to improve the kinetic parameters of substrates can also enhance the specificity and biocompatibility of enzymatic assays. glpbio.com This is essential for validating the success of the engineering efforts and for the quality control of purified enzyme preparations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for H-Arg-AMC hydrochloride salt, and how can purity be ensured during preparation?
- Methodology : this compound is synthesized via a multi-step process:
- Step 1 : Boc-protected arginine is coupled to 7-amino-4-methylcoumarin (AMC) using phosphoryl chloride in pyridine at 158°C, yielding Boc-Arg-AMC (68% yield) .
- Step 2 : Deprotection of the Boc group with hydrochloric acid produces H-Arg-AMC·HCl (94% yield) .
- Purity Control : Use HPLC with fluorescence detection or NMR to confirm removal of Boc byproducts. The hydrochloride salt form enhances solubility in aqueous buffers, critical for enzymatic assays .
Q. How is this compound applied in monitoring protease activity (e.g., thrombin)?
- Experimental Design : The compound acts as a fluorogenic substrate. Upon cleavage by proteases (e.g., thrombin), the AMC moiety is released, emitting fluorescence at 460 nm (excitation: 380 nm).
- Protocol : Pre-incubate the enzyme with the substrate in buffered conditions (e.g., Tris-HCl, pH 8.0). Measure fluorescence kinetics using a plate reader .
- Optimization : Adjust substrate concentration (typical range: 10–100 µM) to avoid inner-filter effects. Include controls with protease inhibitors to confirm specificity .
Advanced Research Questions
Q. How can structural modifications of this compound improve its specificity for target enzymes?
- Case Study : Derivatives with N-terminal substitutions (e.g., Gly-Gly-Arg-AMC) were synthesized to study thrombin’s exosite interactions. Modifications alter binding affinity and catalytic efficiency (kcat/KM) .
- Methodological Approach :
- Use solid-phase peptide synthesis to introduce non-natural amino acids or peptide extensions.
- Validate using kinetic assays and molecular docking simulations to correlate structural changes with activity .
Q. How should researchers address discrepancies in kinetic data when using this compound across different buffer systems?
- Troubleshooting :
- Ionic Strength Effects : Hydrochloride salts may alter ionic strength, affecting enzyme-substrate interactions. Compare results in low-salt (e.g., HEPES) vs. high-salt (e.g., PBS) buffers .
- Fluorescence Quenching : Heavy metal ions or detergents in buffers can quench AMC fluorescence. Use ultra-pure reagents and chelators (e.g., EDTA) .
- Data Normalization : Include a standard curve for AMC fluorescence in each buffer condition to correct for environmental variability .
Q. What strategies optimize the stability of this compound in long-term enzymatic assays?
- Stability Protocols :
- Storage : Lyophilize the compound and store at -20°C under argon. Reconstitute in DMSO (10 mM stock) to prevent hydrolysis .
- In-Assay Stability : Add reducing agents (e.g., DTT) to prevent oxidation of the arginine side chain. Monitor baseline fluorescence over time to detect degradation .
- Analytical Validation : Use LC-MS to confirm integrity post-assay. Degradation products (e.g., free AMC) indicate instability .
Data Interpretation and Validation
Q. How can researchers distinguish between specific enzyme activity and non-specific hydrolysis of this compound?
- Validation Steps :
- Inhibitor Controls : Include enzyme-specific inhibitors (e.g., hirudin for thrombin) to quantify non-specific hydrolysis .
- Blank Subtraction : Subtract fluorescence from substrate-only wells (no enzyme) to account for auto-hydrolysis, especially in prolonged incubations .
- Z’-Factor Analysis : Assess assay robustness by comparing positive (enzyme + substrate) and negative (substrate + inhibitor) controls. A Z’ > 0.5 indicates high reliability .
Q. What analytical techniques are critical for characterizing this compound in complex biological matrices?
- Techniques :
- Mass Spectrometry (MS) : Confirm molecular weight (MW: ~500 g/mol) and detect impurities (e.g., incomplete deprotection products) .
- Circular Dichroism (CD) : Assess conformational stability of the peptide backbone in solution .
- X-ray Crystallography : Resolve hydrogen-bonding patterns in the hydrochloride salt form, which influence solubility and reactivity (see Table 2 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
